molecular formula C9H9BrO3 B2697831 5-Bromo-2-methoxyphenylacetic acid CAS No. 7017-48-3

5-Bromo-2-methoxyphenylacetic acid

Cat. No. B2697831
CAS RN: 7017-48-3
M. Wt: 245.072
InChI Key: BBHBUJQFVCMESB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenylacetic acid is a chemical compound with the CAS Number: 7017-48-3 and Molecular Weight: 245.07 . It is a hydroxylated derivative of aspartic acid .


Synthesis Analysis

The synthesis of 5-bromo-2-methoxyphenol, a related compound, involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methoxyphenylacetic acid is C9H9BrO3 . The molecular weight is 245.07 .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxyphenylacetic acid has a molecular weight of 245.07 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 353.3±27.0 °C at 760 mmHg . The melting point is 132-134ºC .

Scientific Research Applications

Diabetes Therapy

Methods of Application

The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch .

Results or Outcomes

The total yield of the preparation process was 24% . This practical process was demonstrated to be scalable with a significant cost reduction .

Safety And Hazards

The safety information for 5-Bromo-2-methoxyphenylacetic acid includes Hazard Statements H315;H319;H335;H411 and Precautionary statements P260;P271;P280 . This indicates that it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHBUJQFVCMESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxyphenylacetic acid

CAS RN

7017-48-3
Record name 5-Bromo-2-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
C Mellon, R Aspiotis, CW Black, CI Bayly… - Bioorganic & medicinal …, 2005 - Elsevier
… Generally, 5-bromo-2-methoxyphenylacetic acid methyl ester underwent deprotonation when added into a cold solution of lithium diisopropyl amide via a cannula. The resulting …
Number of citations: 20 www.sciencedirect.com
JN Ashley, JO Harris - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… 5-Bromo-2-methoxyphenylacetic acid was first described by Knorr and Horlein (Bey., 1909, … which was oxidised to 5-bromo-2-methoxyphenylacetic acid by alkaline hydrogen peroxide. …
Number of citations: 19 pubs.rsc.org
AG Brown, MJ Crimmin, PD Edwards - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… 5- Bromo-2-methoxyphenylacetic Acid 17.-2-Methoxyphenylacetic acid (12.5 g, 75 mmol) was dissolved in glacial acetic acid (1 10 cm3) and a solution of bromine (3.96 cm3, 76 mmol) …
Number of citations: 51 pubs.rsc.org
F CH - pubs.rsc.org
Thirdly, according to the nature of the elements present in the molecule (given in the above order). Fourthly, according to the number of atoms of each single element (except carbon) …
Number of citations: 5 pubs.rsc.org
W Liu - 2018 - core.ac.uk
… Starting from commercial available 5-bromo-2-methoxyphenylacetic acid, reduction of the carboxylic acid followed by tetrahydropyran (THP) protection affords the aryl bromide 20, …
Number of citations: 2 core.ac.uk

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